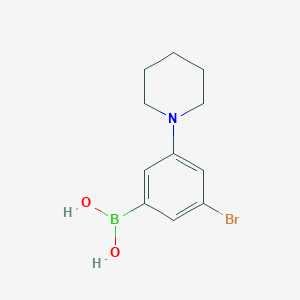
3-Bromo-5-(piperidin-1-YL)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-5-(piperidin-1-YL)phenylboronic acid” is a chemical compound with the molecular formula C11H15BBrNO2 . It is a white powder with a molecular weight of 283.96 . It is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like “3-Bromo-5-(piperidin-1-YL)phenylboronic acid” often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is also a common approach in the synthesis of boronic acids .Molecular Structure Analysis
The InChI code for “3-Bromo-5-(piperidin-1-YL)phenylboronic acid” is 1S/C11H15BBrNO2/c13-10-6-9 (12 (15)16)7-11 (8-10)14-4-2-1-3-5-14/h6-8,15-16H,1-5H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Boronic acids like “3-Bromo-5-(piperidin-1-YL)phenylboronic acid” are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of alkyl boronic esters is a common reaction involving boronic acids .Physical And Chemical Properties Analysis
“3-Bromo-5-(piperidin-1-YL)phenylboronic acid” is a white powder with a molecular weight of 283.96 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación
Enantiomeric Resolution and Chiral Studies Enantiomeric resolution and simulation studies of related compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, demonstrate the importance of chiral recognition mechanisms, including hydrogen bonding and π–π interactions, for the resolution of stereomers. This work highlights the potential of related compounds in enantiomeric separation techniques, a fundamental aspect of drug development and synthesis (Ali et al., 2016).
Synthetic Applications Research into the synthesis of biaryl libraries via microwave-mediated Suzuki–Miyaura cross-couplings illustrates the utility of boronic acids, including derivatives similar to 3-Bromo-5-(piperidin-1-YL)phenylboronic acid, in forming complex organic structures. These methodologies are crucial for developing pharmacologically active molecules, showcasing the role of boronic acids in facilitating efficient synthetic routes (Spencer et al., 2011).
Biological Activities Studies on derivatives of boron-containing compounds, such as the synthesis and antiosteoclast activity of Di(1‐oxo/thioxoperhydro‐1λ5‐[1,3,2] diazaphospholo [1,5‐a]pyridine‐1‐yl) (4‐substituted phenyl) boronates, demonstrate the biological relevance of these compounds. They show moderate to high activity in antiosteoclast and osteoblast assays, suggesting potential applications in treating bone-related diseases (Reddy et al., 2012).
Anticancer and Antifungal Activities The discovery of compounds like 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, based on high-throughput screening, points towards the therapeutic potential of boron-containing compounds in disease treatment, particularly in cancer (Thalji et al., 2013). Additionally, the investigation of fungicidal activity of 3-piperazine-bis(benzoxaborole) and its boronic acid analogue against various filamentous fungi, showing significant inhibitory activity, underscores the potential of boronic acid derivatives in antimicrobial applications (Wieczorek et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-5-(piperidin-1-YL)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s important to note that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring and the ph of the environment . The rate of reaction is considerably accelerated at physiological pH .
Result of Action
The result of the action of 3-Bromo-5-(piperidin-1-YL)phenylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-5-(piperidin-1-YL)phenylboronic acid is influenced by environmental factors such as the pH of the environment . The rate of reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propiedades
IUPAC Name |
(3-bromo-5-piperidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8,15-16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPILCAAAIPKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)N2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)
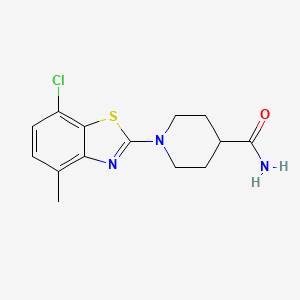
![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
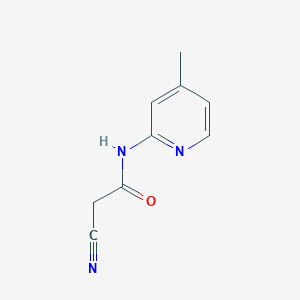

![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)
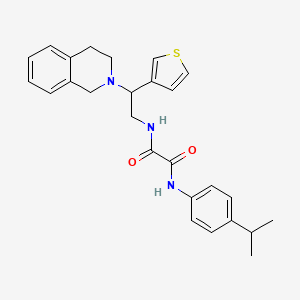
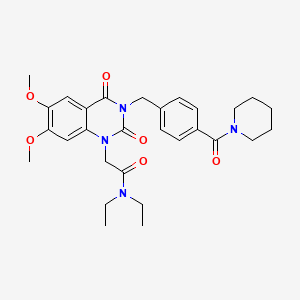
![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)